Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of ethyl ester, dichlorobenzothiophene, and tetrahydrobenzothiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzothiophene and tetrahydrobenzothiophene derivatives. The key steps in the synthesis may include:
Amidation Reaction:
Esterification: The formation of the ethyl ester group.
Cyclization: The formation of the tetrahydrobenzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Dihydro and Tetrahydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
ETHYL 2-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
2-(3,4-Dichloro-1-benzothiophene-2-amido)benzoic acid: Similar structure but different functional groups.
Ethyl 2-(3,4-dichloro-1-benzothiophene-2-amido)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: Contains additional substituents on the thiophene ring.
Properties
Molecular Formula |
C20H17Cl2NO3S2 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO3S2/c1-2-26-20(25)14-10-6-3-4-8-12(10)28-19(14)23-18(24)17-16(22)15-11(21)7-5-9-13(15)27-17/h5,7,9H,2-4,6,8H2,1H3,(H,23,24) |
InChI Key |
QLBRWHHPEAYSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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